molecular formula C17H30N2O3 B5872696 N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine

N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine

Cat. No. B5872696
M. Wt: 310.4 g/mol
InChI Key: NGDMZCRFPWBTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TMB-4 is a member of the ethylenediamine family of compounds, which are known for their diverse biological activities. TMB-4 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to act through multiple pathways. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to improve cardiovascular function and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its diverse range of biological activities, which makes it a promising candidate for further research. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to be relatively non-toxic, making it a safe compound to use in laboratory experiments. However, one of the limitations of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its relatively low solubility, which can make it difficult to use in certain experimental setups.

Future Directions

There are many potential future directions for research on N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine. One area of interest is its potential use in the treatment of cancer. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have neuroprotective properties, and further research is needed to determine its potential use in the treatment of neurodegenerative disorders. Finally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-inflammatory and anti-oxidant properties, and further research is needed to determine its potential use in the treatment of various inflammatory and oxidative stress-related diseases.

Synthesis Methods

N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine can be synthesized using a multi-step process starting from 2,3,4-trimethoxybenzaldehyde and diethylamine. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been extensively studied and optimized, resulting in high yields and purity.

Scientific Research Applications

N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-7-19(8-2)12-11-18(3)13-14-9-10-15(20-4)17(22-6)16(14)21-5/h9-10H,7-8,11-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMZCRFPWBTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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